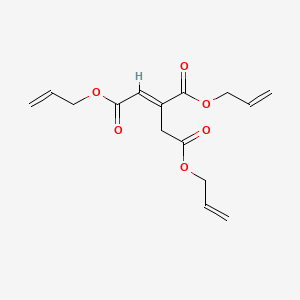
Triallyl aconitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triallyl aconitate is an organic compound with the chemical formula C_12H_15O_6 It is an ester derived from aconitic acid and allyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triallyl aconitate can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of aconitic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Triallyl aconitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aconitic acid derivatives.
Reduction: Formation of triallyl alcohol derivatives.
Substitution: Formation of substituted allyl aconitate derivatives.
Aplicaciones Científicas De Investigación
Triallyl aconitate has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the production of polymers and resins, enhancing their mechanical properties and thermal stability.
Materials Science: this compound is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form strong covalent bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug delivery and tissue engineering.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of triallyl aconitate involves its ability to form covalent bonds with other molecules. This property is particularly useful in polymerization reactions, where this compound acts as a cross-linking agent, creating a three-dimensional network of polymer chains. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of stable chemical structures.
Comparación Con Compuestos Similares
Triallyl Isocyanurate: Another compound with similar allyl groups, used as a cross-linking agent in polymer chemistry.
Triallyl Cyanurate: Known for its use in the production of flame-retardant materials.
Comparison:
Uniqueness: Triallyl aconitate is unique due to its ester functional group, which imparts different chemical reactivity compared to isocyanurate and cyanurate derivatives. This makes it particularly suitable for applications requiring ester linkages.
Applications: While triallyl isocyanurate and triallyl cyanurate are primarily used in polymer and flame-retardant applications, this compound’s ester functionality allows for broader applications in materials science and biology.
Propiedades
Fórmula molecular |
C15H18O6 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |
Clave InChI |
NZHHDFRSEQSGLN-ZRDIBKRKSA-N |
SMILES isomérico |
C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |
SMILES canónico |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


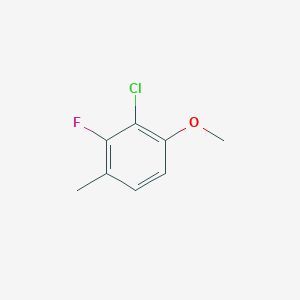
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
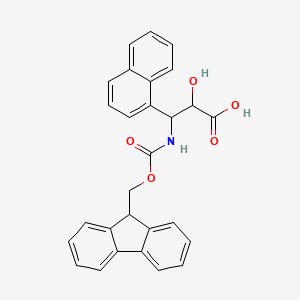
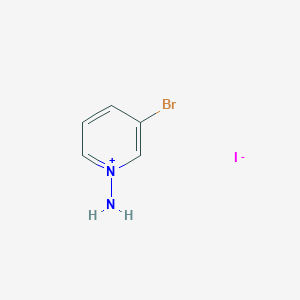



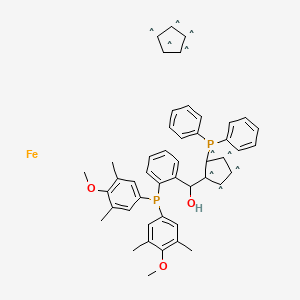
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
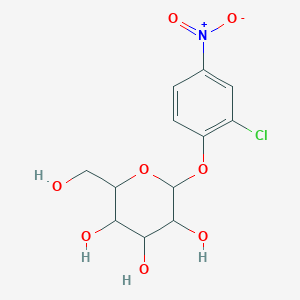
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
